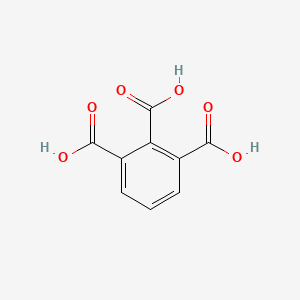

Benzene-1,2,3-tricarboxylic acid

Description

The exact mass of the compound 1,2,3-Benzenetricarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401092. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMDYLWCYJJYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018142 | |

| Record name | 1,2,3-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to almost white crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzene 1,2,3-tricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Benzene 1,2,3-tricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

569-51-7 | |

| Record name | 1,2,3-Benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene 1,2,3-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMIMELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-BENZENETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKU8PTZ7M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzene-1,2,3-Tricarboxylic Acid: A Fundamental Properties Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is an aromatic tricarboxylic acid with a unique substitution pattern that underpins its utility in diverse scientific fields. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and characterization of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and highlighting its role as a versatile building block in organic synthesis, materials science, and medicinal chemistry. While the direct involvement of this compound in specific signaling pathways is not yet established, this guide explores its known biological effects and the significant bioactivities of its derivatives.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[1][2] Its core structure consists of a benzene (B151609) ring substituted with three carboxylic acid groups at adjacent positions. This arrangement of functional groups dictates its physical and chemical behavior, including its solubility, acidity, and ability to coordinate with metal ions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₆ | [2] |

| Molar Mass | 210.14 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 190-192 °C | [2] |

| Boiling Point | Decomposes | N/A |

| Density | 1.79 g/cm³ | N/A |

| Solubility in Water | Soluble | N/A |

| Acidity (pKa) | pKa1 = 2.88, pKa2 = 4.10, pKa3 = 5.78 | N/A |

| CAS Number | 569-51-7 | [2] |

Synthesis and Characterization

The primary route for the synthesis of this compound is the oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[2] Strong oxidizing agents, such as potassium permanganate (B83412), are typically employed for this transformation.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a general method for the oxidation of 1,2,3-trimethylbenzene to this compound using potassium permanganate.

Materials:

-

1,2,3-Trimethylbenzene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), dilute

-

Distilled water

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare an alkaline solution of potassium permanganate by dissolving KMnO₄ and sodium carbonate in distilled water.

-

Add 1,2,3-trimethylbenzene to the flask.

-

Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.

-

Continue the reflux until the purple color is no longer visible, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid. This compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold distilled water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., water or ethanol) can be performed for further purification.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Methods

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as a multiplet in the region of 7.5-8.5 ppm. The carboxylic acid protons are highly deshielded and appear as a broad singlet at >10 ppm.[4] |

| ¹³C NMR | Aromatic carbons appear in the range of 120-140 ppm. The carboxyl carbons are observed at lower field, typically >165 ppm. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid groups is observed around 2500-3300 cm⁻¹. A strong C=O stretch appears around 1700 cm⁻¹. C=C stretches from the aromatic ring are seen in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 210. Fragmentation patterns may show losses of H₂O, CO, and CO₂.[5] |

Biological Activity and Applications

While extensive research on the direct involvement of this compound in specific signaling pathways is limited, some biological effects have been reported. Furthermore, its derivatives have shown significant promise in various therapeutic areas.

Biological Effects of this compound

An in vitro study on Ehrlich ascites tumor cells demonstrated that hemimellitic acid, at concentrations above 6 to 10 mmol/l, exerts an inhibitory effect on cell multiplication.[1] This suggests a potential, though not yet fully elucidated, role in modulating cell proliferation.

Biologically Active Derivatives

The scaffold of this compound has been utilized to synthesize derivatives with notable biological activities. These derivatives often exhibit enhanced properties due to the specific spatial arrangement of functional groups.

-

Antiglycation Agents: Derivatives of benzenetricarboxylic acids have been investigated for their potential to inhibit the glycation process, which is implicated in the complications of diabetes.

-

Enzyme Inhibitors: The rigid structure and multiple functional groups of its derivatives make them suitable candidates for the design of enzyme inhibitors, where precise molecular recognition is crucial.

-

Drug Delivery Systems: Metal-Organic Frameworks (MOFs) constructed from this compound and biocompatible metal ions are being explored as carriers for targeted drug delivery.

Diagram 2: Applications of this compound

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as an irritant.[3] It can cause skin and eye irritation, as well as respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a valuable compound with a well-defined set of fundamental properties. Its synthesis from readily available precursors and its versatile chemical nature make it an important tool for chemists in various disciplines. While its own biological activity is a subject of ongoing investigation, its role as a scaffold for the development of novel materials and biologically active molecules is firmly established. This guide provides a solid foundation for researchers and professionals seeking to utilize this compound in their work, from understanding its core characteristics to applying it in synthetic and potentially therapeutic contexts. Further exploration into its direct biological interactions may unveil new and exciting applications in the future.

References

- 1. [The effect of benzenecarboxylic acids--in particular mellitic acid--in in vitro biological system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemimellitic acid - Wikipedia [en.wikipedia.org]

- 3. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Benzenetricarboxylic acid(569-51-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of Benzene-1,2,3-tricarboxylic Acid from 1,2,3-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, from 1,2,3-trimethylbenzene (B126466) (hemimellitene). The primary synthetic route detailed is the oxidation of the three methyl groups on the aromatic ring. This document outlines the core chemical principles, detailed experimental protocols, potential side reactions, and purification strategies. Quantitative data is presented in tabular format for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, where benzenetricarboxylic acids serve as crucial building blocks.[1]

Introduction

This compound is a polycarboxylic acid with significant applications in the synthesis of polymers, metal-organic frameworks (MOFs), and as a starting material for various fine chemicals. The arrangement of its three carboxylic acid groups on the benzene (B151609) ring imparts unique chelating and structural properties. The most common and direct method for its preparation is the oxidation of the readily available precursor, 1,2,3-trimethylbenzene.[2] This guide focuses on the practical aspects of this transformation, providing a robust experimental framework.

Core Synthesis Pathway: Oxidation of 1,2,3-Trimethylbenzene

The conversion of 1,2,3-trimethylbenzene to this compound involves the oxidation of the three benzylic methyl groups to carboxylic acids. This transformation requires a strong oxidizing agent capable of cleaving the C-H bonds of the alkyl side chains.[3][4]

Reaction:

C₆H₃(CH₃)₃ + [O] → C₆H₃(COOH)₃

Several oxidizing agents can be employed for this purpose, with the most common being potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃). This guide will primarily focus on the potassium permanganate method due to its prevalence and effectiveness in laboratory-scale synthesis.

Potassium Permanganate Oxidation

Potassium permanganate is a powerful and versatile oxidizing agent for the conversion of alkylbenzenes to their corresponding carboxylic acids.[3] The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a reasonable rate. The reaction only works if there is a hydrogen attached to the benzylic carbon.[3]

Mechanism Overview:

The precise mechanism of permanganate oxidation of alkylbenzenes is complex and thought to involve radical intermediates.[3] The initial step is believed to be the abstraction of a benzylic hydrogen atom by the permanganate ion. Subsequent oxidation steps lead to the formation of the carboxylic acid.

Experimental Protocol: Potassium Permanganate Oxidation of 1,2,3-Trimethylbenzene

This protocol is a representative procedure compiled from established methods for the oxidation of alkylbenzenes.[5] Researchers should perform a thorough risk assessment before conducting any experiment.

Materials:

-

1,2,3-Trimethylbenzene (Hemimellitene)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) (optional, for basic conditions)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (for acidification)

-

Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (B76179) (Na₂SO₃) (for quenching excess permanganate)

-

Distilled Water

-

Dichloromethane or other suitable organic solvent for extraction (optional)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trimethylbenzene and a sufficient amount of water. For every 1 mole of 1,2,3-trimethylbenzene, approximately 3-4 moles of potassium permanganate will be needed for the complete oxidation of all three methyl groups. The potassium permanganate should be added portion-wise to control the exothermic reaction. The reaction can be performed under neutral or slightly basic conditions (by adding NaOH or Na₂CO₃) to improve the solubility of the permanganate and the intermediate carboxylic acid salts.

-

Oxidation: Heat the reaction mixture to reflux with vigorous stirring. Add the potassium permanganate in small portions over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[5] Continue the reflux until the purple color of the permanganate persists, indicating the completion of the oxidation.

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate can be quenched by the addition of a reducing agent such as sodium bisulfite or sodium sulfite until the purple color disappears completely.

-

Isolation of the Product:

-

Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Combine the filtrate and washings. At this stage, the this compound is present as its potassium salt, which is soluble in water.

-

Slowly acidify the clear filtrate with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, until the pH is acidic (pH ~2). The this compound will precipitate out of the solution as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the crude this compound by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Trimethylbenzene | - |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3][5] |

| Molar Ratio (KMnO₄ : Substrate) | 3:1 to 4:1 | Estimated |

| Reaction Temperature | Reflux (approx. 100 °C) | Estimated |

| Reaction Time | Several hours | Estimated |

| Expected Yield | 60-80% | Estimated |

| Product Appearance | White crystalline solid | [2] |

| Melting Point | 192-197 °C | [6] |

| Molecular Weight | 210.14 g/mol | [7] |

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the oxidation process, potentially lowering the yield and purity of the desired product.

-

Incomplete Oxidation: If an insufficient amount of oxidizing agent is used or the reaction time is too short, partially oxidized products such as dimethylbenzoic acids or methyl-dicarboxylic acids may be formed.

-

Ring Oxidation: Under very harsh conditions, the aromatic ring itself can be susceptible to oxidation, leading to ring-opening and the formation of smaller aliphatic acids.[8]

-

Decarboxylation: At high temperatures, the tricarboxylic acid product may undergo decarboxylation.

Troubleshooting:

-

Low Yield: Ensure a sufficient excess of the oxidizing agent is used and that the reaction is allowed to proceed to completion. Monitor the reaction by observing the disappearance of the permanganate color.

-

Product Contamination: Thorough washing of the manganese dioxide precipitate is crucial to recover all of the product. Recrystallization is an effective method for removing impurities.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Comparison with the literature value (192-197 °C).[6]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) will show characteristic signals for the aromatic protons and the acidic protons of the carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups.

-

FT-IR: The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.

-

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound from 1,2,3-trimethylbenzene via potassium permanganate oxidation is a robust and accessible method for laboratory-scale production. Careful control of reaction conditions and a thorough purification procedure are essential for obtaining a high yield and purity of the final product. This technical guide provides a comprehensive framework to assist researchers and professionals in successfully performing this synthesis and utilizing the product in their respective fields of research and development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0248978) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN101759558A - Method for synthesizing trimesic acid - Google Patents [patents.google.com]

- 6. ACP - Oxygenated products formed from OH-initiated reactions of trimethylbenzene: autoxidation and accretion [acp.copernicus.org]

- 7. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

IUPAC name for hemimellitic acid and its isomers

An In-depth Technical Guide to Hemimellitic Acid and Its Isomers for Researchers and Drug Development Professionals

Hemimellitic acid and its structural isomers, trimellitic acid and trimesic acid, are fundamental building blocks in organic synthesis. As benzenetricarboxylic acids, their unique substitution patterns on the benzene (B151609) ring afford distinct chemical properties and steric arrangements, making them valuable precursors in the development of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. This guide provides a comprehensive overview of their nomenclature, physicochemical properties, and relevant experimental protocols for synthesis and analysis.

IUPAC Nomenclature and Isomeric Forms

The term "hemimellitic acid" is a common name. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is benzene-1,2,3-tricarboxylic acid .[1][2][3][4] It is one of three structural isomers of benzenetricarboxylic acid, all sharing the molecular formula C₉H₆O₆ and a molar mass of approximately 210.14 g/mol .[5]

The three isomers are distinguished by the substitution pattern of the three carboxylic acid groups (-COOH) on the benzene ring:

-

Hemimellitic acid (this compound): The carboxylic groups are positioned on adjacent carbon atoms (vicinal substitution).

-

Trimellitic acid (Benzene-1,2,4-tricarboxylic acid): This isomer features an asymmetric substitution pattern.[6]

-

Trimesic acid (Benzene-1,3,5-tricarboxylic acid): The carboxylic groups are arranged symmetrically on the benzene ring.[7]

Comparative Physicochemical Data

The distinct placement of the carboxyl groups significantly influences the physical and chemical properties of these isomers, such as melting point, acidity (pKa), and solubility. The following table summarizes key quantitative data for easy comparison.

| Property | Hemimellitic acid (1,2,3-) | Trimellitic acid (1,2,4-) | Trimesic acid (1,3,5-) |

| Molecular Formula | C₉H₆O₆ | C₉H₆O₆ | C₉H₆O₆ |

| Molar Mass ( g/mol ) | 210.14 | 210.14 | 210.14 |

| Melting Point (°C) | 190–192[5], ~195 (dec.)[8] | 221–222[6], 238[3] | >300[9][10], 380[11] |

| Density (g/cm³) | 1.546[8] | Not available | ~1.48[9][10] |

| Water Solubility (g/L) | 30.6 @ 19 °C[8][12] | 21 @ 25 °C[6], 19.6 @ 25 °C[3] | ~15 @ 20 °C[13], 26.9 @ 22 °C[11] |

| pKa₁ | 2.80[14][15], 2.88[8][12] | 2.52[3][14][15] | 3.12[14][15], 2.12[9][10][13] |

| pKa₂ | 4.20[14][15], 4.75[8][12] | 3.84[3][14][15] | 3.89[14][15], 4.10[9][10][13] |

| pKa₃ | 5.87[14][15], 7.13[8][12] | 5.20[3][14][15] | 4.70[14][15], 5.18[9][10][13] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of benzenetricarboxylic acids are crucial for their application in research and development.

Synthesis Protocols

The industrial preparation of these acids typically involves the oxidation of the corresponding trimethylbenzene isomers.

1. General Protocol for Synthesis of Hemimellitic and Trimellitic Acid:

This protocol describes a general method, as specific laboratory-scale procedures can vary.

-

Objective: To synthesize hemimellitic acid or trimellitic acid by oxidation of the corresponding trimethylbenzene precursor.

-

Reaction:

-

Reagents and Equipment:

-

1,2,3-Trimethylbenzene or 1,2,4-Trimethylbenzene

-

Strong oxidizing agent (e.g., nitric acid, potassium permanganate)

-

Reaction vessel equipped with a reflux condenser, stirrer, and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., water)

-

-

Procedure:

-

The respective trimethylbenzene is charged into the reaction vessel.

-

The oxidizing agent is added portion-wise under controlled temperature and vigorous stirring. The reaction is often exothermic and may require external cooling.

-

The reaction mixture is heated to reflux for several hours to ensure complete oxidation.

-

After cooling, the solid product is isolated by filtration.

-

The crude acid is purified by recrystallization from hot water to yield the final product.

-

2. Detailed Laboratory Synthesis of Trimesic Acid:

The following is a more specific example of a laboratory synthesis for trimesic acid.[16]

-

Objective: To synthesize trimesic acid via a palladium-catalyzed carboxylation reaction.

-

Reagents and Equipment:

-

Aryl dihalide (e.g., 1,3,5-tribromobenzene)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Xantphos (B1684198) (ligand)

-

Triethylamine (B128534) (Et₃N)

-

Carbon dioxide (CO₂) source (e.g., balloon)

-

Schlenk tube

-

-

Procedure:

-

To an oven-dried Schlenk tube under a CO₂ atmosphere, add the aryl dihalide (1.0 mmol), Pd(OAc)₂ (5 mol%), xantphos (10 mol%), and toluene (12 mL).

-

Add triethylamine (4.0 mmol) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 20 hours.

-

After cooling, acidify the reaction mixture with 1.0 N HCl.

-

The precipitated solid is filtered, washed, and dried to yield trimesic acid.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and effective method for the separation and quantification of benzenetricarboxylic acid isomers.

-

Objective: To separate and analyze hemimellitic, trimellitic, and trimesic acids using HPLC with UV detection.[17]

-

Instrumentation and Columns:

-

An HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: Thermo Scientific Acclaim Organic Acid (OA) HPLC column.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare stock solutions of each isomer standard in a suitable solvent (e.g., mobile phase or a methanol/water mixture).

-

Prepare working standards by serial dilution of the stock solutions.

-

Dissolve or dilute unknown samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the standards and samples.

-

Identify the peaks based on the retention times of the standards.

-

Quantify the amount of each isomer in the samples by comparing the peak areas to a calibration curve generated from the standards.

-

Visualizations

Isomeric Relationship of Benzenetricarboxylic Acids

The following diagram illustrates the structural relationship between hemimellitic acid and its isomers, trimellitic acid and trimesic acid.

General Workflow for HPLC Analysis

This diagram outlines the typical workflow for the analysis of benzenetricarboxylic acid isomers using HPLC.

References

- 1. Trimesic acid | 554-95-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. trimellitic acid [chemister.ru]

- 4. hemimellitic acid [stenutz.eu]

- 5. Hemimellitic acid - Wikipedia [en.wikipedia.org]

- 6. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 7. Trimesic acid - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. lookchem.com [lookchem.com]

- 10. 554-95-0 CAS MSDS (Trimesic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. trimesic acid [chemister.ru]

- 12. 1,2,3-Benzenetricarboxylic acid | 569-51-7 [amp.chemicalbook.com]

- 13. grokipedia.com [grokipedia.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 16. Synthesis and Application of Trimesic acid_Chemicalbook [chemicalbook.com]

- 17. High resolution analysis of benzene polycarboxylic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 18. pubs.rsc.org [pubs.rsc.org]

Benzene-1,2,3-tricarboxylic acid CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Benzene-1,2,3-tricarboxylic acid (also known as hemimellitic acid), focusing on its CAS number, safety data, and a representative experimental protocol for its synthesis.

Core Data and Properties

This compound is an aromatic carboxylic acid with the chemical formula C₉H₆O₆.[1] It is a white to almost white crystalline powder.[2]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Hemimellitic acid, 1,2,3-Tricarboxybenzene |

| CAS Number | 569-51-7 |

| Molecular Formula | C₉H₆O₆ |

| Molecular Weight | 210.14 g/mol [3] |

Safety Data

This compound is classified as an irritant.[2] The following tables summarize its GHS classification and associated safety information.

Table 2: GHS Hazard Information [1][3]

| Hazard Class | Code | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | H315 | GHS07 (Exclamation Mark) | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | GHS07 (Exclamation Mark) | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation |

Table 3: Precautionary Statements [1]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Table 4: Quantitative Toxicity Data

| Endpoint | Value | Species | Reference |

| Oral LD50 | Data not available | - | - |

| Dermal LD50 | Data not available | - | - |

| Inhalation LC50 | Data not available | - | - |

| Oral LD50 (Isomer: 1,3,5-Benzenetricarboxylic acid) | 8370 mg/kg | Rat | [4] |

Logical Flow of Safety Procedures

The following diagram illustrates the logical workflow for handling this compound based on its safety profile.

Caption: Safety workflow for this compound.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the oxidation of 1,2,3-trimethylbenzene.

Materials:

-

1,2,3-Trimethylbenzene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Sodium bisulfite (NaHSO₃) (for workup)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a solution of sodium hydroxide in distilled water. To this, add 1,2,3-trimethylbenzene.

-

Addition of Oxidant: While stirring the mixture vigorously, slowly add a solution of potassium permanganate in distilled water through a dropping funnel. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup - Removal of MnO₂: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

-

Workup - Neutralization of Excess Oxidant: If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite until the solution becomes colorless.

-

Precipitation of Product: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate by adding concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Representative synthesis workflow.

References

An In-depth Technical Guide to the Solubility of Hemimellitic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemimellitic acid is a benzenetricarboxylic acid with carboxylic acid groups at the 1, 2, and 3 positions of the benzene (B151609) ring. Its unique structure influences its physical and chemical properties, including its solubility. Understanding the solubility of hemimellitic acid is paramount for its application in organic synthesis, polymer chemistry, and the formulation of active pharmaceutical ingredients (APIs). The dissolution of a compound in a solvent is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For hemimellitic acid, the three carboxylic acid groups allow for strong hydrogen bonding, which significantly impacts its solubility in both polar and non-polar solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a significant gap in the availability of quantitative solubility data for hemimellitic acid in common organic solvents. While qualitative statements may exist, precise numerical values (e.g., in g/100g of solvent at a specific temperature) are not widely reported.

In contrast, some solubility data is available for its isomers, such as trimellitic acid (benzene-1,2,4-tricarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid). For instance, trimellitic acid is reported to be very soluble in diethyl ether and ethanol[1]. The solubility of trimesic acid has been measured in water, methanol (B129727), ethanol (B145695), isopropyl alcohol, isobutyl alcohol, and ethylene (B1197577) glycol, with the order of solubility being ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol > water[2][3][4]. However, due to the differences in molecular structure and intermolecular interactions, the solubility data of these isomers cannot be reliably extrapolated to hemimellitic acid.

Given the lack of specific data, this guide will focus on the established methodologies for experimentally determining the solubility of organic compounds like hemimellitic acid.

Experimental Protocols for Solubility Determination

The following section details the established methods for determining the solubility of a solid compound in an organic solvent. The choice of method depends on the required accuracy, the amount of substance available, and the experimental setup.

3.1. Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: A known excess amount of hemimellitic acid is added to a known volume or mass of the desired organic solvent in a sealed, thermostatically controlled flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The constancy of the concentration in samples taken at different time intervals (e.g., at 24, 48, and 72 hours) can be used to confirm that equilibrium has been established.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be accelerated by centrifugation. It is crucial to maintain the constant temperature during this step to avoid any change in solubility.

-

Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

Quantification: The concentration of hemimellitic acid in the aliquot is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is taken, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid). The mass of the remaining solid hemimellitic acid is then measured.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve is first prepared using standard solutions of hemimellitic acid of known concentrations. The filtered aliquot is then appropriately diluted and injected into the HPLC system to determine its concentration.

-

UV-Vis Spectroscopy: If hemimellitic acid has a suitable chromophore, its concentration can be determined by measuring the absorbance of the diluted aliquot at a specific wavelength and comparing it to a standard calibration curve.

-

Titration: The carboxylic acid groups of hemimellitic acid can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

-

3.2. Polythermal Method (Dynamic Method)

This method involves observing the dissolution or crystallization of the solute in a solvent as the temperature is changed at a controlled rate.

Methodology:

-

Sample Preparation: A series of samples with known compositions of hemimellitic acid and the solvent are prepared in sealed tubes.

-

Heating and Observation: The samples are slowly heated at a constant rate while being stirred. The temperature at which the last solid particle of hemimellitic acid dissolves is recorded as the saturation temperature for that specific composition.

-

Cooling and Observation (Optional but Recommended): The clear solution is then slowly cooled at a constant rate, and the temperature at which the first crystal appears (the cloud point) is recorded. The average of the dissolution and crystallization temperatures can provide a more accurate estimation of the equilibrium solubility.

-

Data Compilation: By repeating this process for different compositions, a solubility curve as a function of temperature can be constructed.

3.3. General Considerations for Accurate Solubility Measurement

-

Purity of Materials: The purity of both hemimellitic acid and the organic solvents used is of utmost importance as impurities can significantly affect solubility.

-

Temperature Control: Accurate and stable temperature control is critical, as solubility is highly dependent on temperature.

-

Solid Phase Analysis: It is good practice to analyze the solid phase remaining after equilibration (e.g., using X-ray diffraction or differential scanning calorimetry) to ensure that no solvates or different polymorphic forms have been formed during the experiment.

Logical Workflow for Solubility Assessment

The process of assessing the solubility of hemimellitic acid in a new solvent system can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key steps from initial screening to quantitative determination.

Conclusion

While quantitative solubility data for hemimellitic acid in common organic solvents is currently scarce in the public domain, this guide provides researchers with the necessary experimental frameworks to determine these crucial parameters. The Isothermal Shake-Flask and Polythermal methods are robust techniques that, when coupled with appropriate analytical quantification, can yield high-quality, reliable solubility data. The generation of such data will be invaluable for the scientific and industrial communities, enabling more efficient process development, formulation design, and fundamental understanding of the chemical properties of hemimellitic acid. It is recommended that future research efforts focus on systematically measuring and publishing the solubility of hemimellitic acid in a variety of standard organic solvents to fill the existing data gap.

References

Spectroscopic data (NMR, IR, Mass Spec) of Benzene-1,2,3-tricarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Benzene-1,2,3-tricarboxylic acid (also known as hemimellitic acid). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Due to the substitution pattern, the aromatic protons of this compound are expected to exhibit a complex splitting pattern. The carboxylic acid protons typically appear as a broad singlet at a significantly downfield chemical shift.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 3H |

| Aromatic (H-4, H-6) | ~ 8.0 - 8.2 | Doublet | 2H |

| Aromatic (H-5) | ~ 7.6 - 7.8 | Triplet | 1H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is predicted to show five distinct signals due to the molecule's symmetry.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (C -1, C -3) | 130 - 140 |

| Aromatic (C -2) | 130 - 140 |

| Aromatic (C -4, C -6) | 128 - 135 |

| Aromatic (C -5) | 125 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorptions of the carboxylic acid functional groups and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 2500 | O-H stretch | Very broad band, characteristic of hydrogen-bonded carboxylic acids. |

| 3100 - 3000 | C-H stretch | Aromatic C-H stretching. |

| 1760 - 1690 | C=O stretch | Strong absorption from the carboxylic acid carbonyl groups.[1] |

| 1600, 1450 | C=C stretch | In-ring aromatic stretching vibrations. |

| 1320 - 1210 | C-O stretch | Stretching of the C-O single bond in the carboxylic acid. |

| 950 - 910 | O-H bend | Out-of-plane bending of the carboxylic acid O-H group. |

| 900 - 675 | C-H bend | Aromatic C-H out-of-plane bending. |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The molecular formula is C₉H₆O₆, and the molecular weight is 210.14 g/mol .[2]

| m/z | Proposed Fragment Ion | Notes |

| 210 | [C₉H₆O₆]⁺ | Molecular ion (M⁺) |

| 193 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 192 | [M - H₂O]⁺ | Loss of a water molecule. |

| 165 | [M - COOH]⁺ | Loss of a carboxyl radical. |

| 147 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |

| 120 | [C₇H₄O₂]⁺ | Further fragmentation, possibly involving decarboxylation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a benzene (B151609) ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition (¹H and ¹³C NMR):

-

Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and a longer acquisition time with a greater number of scans due to the low natural abundance of ¹³C.[4]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

For direct infusion, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a suitable solvent. Derivatization to a more volatile ester form may be necessary for optimal results.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

For EI, use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural correlations of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation between the structure of this compound and its key spectroscopic signals.

References

Thermal Stability and Decomposition of Hemimellitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of hemimellitic acid (benzene-1,2,3-tricarboxylic acid). This document synthesizes available data on its thermal properties, outlines relevant experimental methodologies, and proposes a likely decomposition pathway based on existing chemical principles. This information is critical for professionals in pharmaceutical development and materials science where hemimellitic acid may be used as a starting material, intermediate, or excipient.

Thermal Properties of Hemimellitic Acid

Hemimellitic acid is a colorless, solid organic compound. Its thermal behavior is characterized by a relatively sharp melting point that coincides with the onset of decomposition.

Physical and Thermal Data

The following table summarizes the key physical and thermal properties of hemimellitic acid based on available literature. It is important to note that detailed quantitative data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively reported in the public domain.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₆ | --INVALID-LINK-- |

| Molar Mass | 210.14 g/mol | --INVALID-LINK-- |

| Melting Point | ~190-195 °C (with decomposition) | --INVALID-LINK-- |

| Boiling Point | Not applicable (decomposes) | - |

| Decomposition Onset (TGA) | Not available in the searched literature | - |

| Mass Loss Stages (TGA) | Not available in the searched literature | - |

| Enthalpy of Fusion (DSC) | Not available in the searched literature | - |

| Enthalpy of Decomposition (DSC) | Not available in the searched literature | - |

Proposed Thermal Decomposition Pathway

The thermal decomposition of aromatic carboxylic acids, particularly those with adjacent carboxyl groups, often proceeds via decarboxylation and anhydride (B1165640) formation. For hemimellitic acid, a multi-step decomposition is proposed.

Stepwise Decomposition Mechanism

-

Initial Anhydride Formation: Upon heating, two adjacent carboxylic acid groups can undergo intramolecular dehydration to form a cyclic anhydride. This is a common thermal reaction for ortho-dicarboxylic acids.

-

First Decarboxylation: The initial decomposition is likely to involve the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group that is not involved in the initial anhydride formation. This would result in the formation of phthalic anhydride.

-

Further Decomposition at Higher Temperatures: At significantly higher temperatures, the phthalic anhydride ring can break down, leading to the formation of smaller, volatile organic compounds and ultimately carbonaceous residue.

It is known that polycarboxylic aromatic acids containing ortho-carboxyl groups can be decarboxylated with heat to remove one of the ortho-carboxyl groups. For instance, hemimellitic acid can be monodecarboxylated to produce isophthalic acid.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of hemimellitic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, moisture content, and the kinetics of degradation.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages of heating.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground hemimellitic acid into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from the initial temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve, typically defined as the temperature at which a significant mass loss begins.

-

Calculate the percentage of mass loss for each distinct decomposition step.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition of hemimellitic acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground hemimellitic acid into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to contain any evolved gases during initial decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the decomposition point (e.g., 250 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of the endothermic melting event.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Identify and integrate the area of any exothermic or endothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHdecomp).

-

Conclusion

The thermal stability of hemimellitic acid is a critical parameter for its application in various fields. While existing literature indicates a decomposition temperature around 190-195 °C, detailed quantitative thermal analysis data remains scarce. The proposed decomposition pathway, involving initial anhydride formation followed by decarboxylation, provides a theoretical framework for understanding its thermal degradation. For precise characterization, further experimental investigation using TGA and DSC is highly recommended. The methodologies outlined in this guide provide a robust starting point for such studies, which will be invaluable for the safe and effective use of hemimellitic acid in research and development.

A Technical Guide to High-Purity Benzene-1,2,3-tricarboxylic Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Applications in Synthesis

Introduction

Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is a key chemical intermediate valued by researchers and professionals in drug development and materials science. Its unique structure, featuring three adjacent carboxylic acid groups on a benzene (B151609) ring, makes it a versatile building block for complex organic molecules, coordination polymers, and metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive technical overview of high-purity this compound, including a comparison of commercial suppliers, detailed physicochemical data, experimental protocols for its use in synthesis, and methods for purity analysis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. While detailed certificates of analysis with complete impurity profiles are not always publicly available, the following table summarizes the typical specifications provided by prominent suppliers. Researchers are advised to request lot-specific certificates of analysis for detailed quantitative data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Physical Form | Melting Point (°C) |

| TCI Chemicals | Hemimellitic Acid | 569-51-7 | C₉H₆O₆ | 210.14 | >98.0% | White to Almost White Crystal to Powder | 194 (dec.)[3] |

| J&K Scientific | This compound | 569-51-7 | C₉H₆O₆ | 210.14 | 98% | - | 194[4] |

| My Skin Recipes | This compound | 569-51-7 | C₉H₆O₆ | 210.14 | ≥98% | - | 195 (dec.)[2] |

| ChemBK | Hemimellitic acid | 569-51-7 | C₉H₆O₆ | 210.14 | - | - | ~195 (dec.)[5] |

| Sigma-Aldrich | 1,2,3-Benzenetricarboxylic acid hydrate | 732304-21-1 | C₉H₆O₆ · xH₂O | 210.14 (anhydrous) | ≥98.0% | Solid | ~195 (dec.) |

Note: Data is compiled from publicly available information on supplier websites and may vary. "dec." indicates decomposition.

Physicochemical Properties

Beyond the basic specifications, a deeper understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | Hemimellitic acid, 1,2,3-Tricarboxybenzene | [6] |

| Appearance | White to almost white crystalline powder | [3] |

| Density | 1.654 g/cm³ | [7] |

| Boiling Point | 491.3 °C at 760 mmHg | [7] |

| Flash Point | 265.1 °C | [7] |

| Water Solubility | 30.6 g/L (19 °C) | [5] |

| pKa values | pK₁: 2.88, pK₂: 4.75, pK₃: 7.13 (25 °C) | [5] |

Applications in Synthesis

The primary application of high-purity this compound is as a multidentate organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2] Its three adjacent carboxylic acid groups can coordinate to metal ions in various modes, leading to the formation of diverse and complex architectures. These materials are of significant interest for applications in gas storage, catalysis, and sensing.[8] Furthermore, its role as a pharmaceutical intermediate suggests its utility in the construction of pharmacologically active compounds.[1]

Experimental Protocols

While specific protocols are highly dependent on the target compound, the following provides a general methodology for the synthesis of a coordination polymer using this compound. This protocol is based on common solvothermal synthesis methods for related compounds.[9][10]

A. Representative Solvothermal Synthesis of a Zinc(II)-Based Coordination Polymer

This experimental workflow outlines the general steps for the synthesis of a coordination polymer using this compound.

Methodology:

-

Reactant Preparation: In a typical synthesis, equimolar amounts of this compound and a metal salt (e.g., zinc nitrate (B79036) hexahydrate) are dissolved in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), ethanol, and/or water, in a Teflon-lined autoclave.

-

Solvothermal Reaction: The autoclave is sealed and heated in an oven to a temperature typically ranging from 80 to 150 °C for a period of 24 to 72 hours. During this time, the reactants self-assemble into the crystalline coordination polymer.

-

Product Isolation: The autoclave is then slowly cooled to room temperature. The resulting crystalline product is collected by filtration.

-

Purification: The collected crystals are washed with fresh solvent to remove any unreacted starting materials and impurities.

-

Drying: The purified product is then dried, often under vacuum, to yield the final coordination polymer.

Analytical Methods for Purity Determination

Ensuring the high purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of benzene polycarboxylic acids.[11]

A. General HPLC Method for Purity Analysis

The following outlines a general HPLC method that can be adapted for the analysis of this compound.

Methodology:

-

Standard and Sample Preparation: A standard solution of high-purity this compound is prepared in the mobile phase or a suitable solvent at a known concentration. The sample to be analyzed is also dissolved in the same solvent.

-

Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be employed to achieve optimal separation of the main component from any impurities.

-

Detection: A UV detector is commonly used for detection, with the wavelength set to a value where this compound exhibits strong absorbance (e.g., around 220-280 nm).[5]

-

Quantification: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

High-purity this compound is a valuable and versatile building block for researchers in synthetic chemistry, materials science, and drug development. A thorough understanding of its properties, available commercial grades, and appropriate handling and analytical techniques is essential for its effective use. This guide provides a foundational overview to assist scientists and professionals in sourcing and utilizing this important chemical compound. For specific applications, further optimization of experimental protocols and analytical methods is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chembk.com [chembk.com]

- 6. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 569-51-7-Molbase [molbase.com]

- 8. ikm.org.my [ikm.org.my]

- 9. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes | MDPI [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Hemimellitic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hemimellitic acid, systematically known as benzene-1,2,3-tricarboxylic acid, is a unique aromatic carboxylic acid that is gaining increasing attention as a versatile building block in organic synthesis. Its distinct substitution pattern, with three adjacent carboxylic acid groups on a benzene (B151609) ring, offers a multitude of reactive sites, making it a valuable precursor for a wide array of complex molecules. This technical guide explores the potential applications of hemimellitic acid in the synthesis of specialty polymers, pharmaceuticals, and advanced materials, providing detailed insights for researchers and professionals in the field.

Physicochemical Properties of Hemimellitic Acid

Hemimellitic acid is a colorless, solid organic compound with the molecular formula C₉H₆O₆ and a molar mass of 210.14 g/mol .[1] Its key physical and chemical properties are summarized in Table 1. The three vicinal carboxylic acid groups provide high polarity and the ability to form strong hydrogen bonds, influencing its solubility and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₆ | [1] |

| Molar Mass | 210.14 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 190–192 °C | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 569-51-7 | [2] |

Applications in Polymer Synthesis

The trifunctional nature of hemimellitic acid makes it an excellent monomer for the synthesis of cross-linked and branched polymers, including polyesters, polyimides, and alkyd resins.[2] The adjacent positioning of the carboxylic acid groups allows for the formation of cyclic anhydrides, which are highly reactive intermediates in polymerization reactions.

Polyesters

Hemimellitic acid can be used as a cross-linking agent in the synthesis of polyesters through condensation reactions with diols. The resulting polyesters can exhibit enhanced thermal stability and mechanical properties due to the rigid aromatic core and the potential for a high degree of cross-linking.

While specific quantitative data for polyesters derived solely from hemimellitic acid is not extensively reported in publicly available literature, a general experimental protocol for the synthesis of aliphatic polyesters can be adapted.

Experimental Protocol: Synthesis of a Hemimellitic Acid-Based Polyester (B1180765) (General Procedure)

This protocol is a generalized procedure based on the synthesis of aliphatic polyesters and would require optimization for hemimellitic acid.[3]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Charging of Reactants: Equimolar amounts of hemimellitic acid and a selected diol (e.g., 1,4-butanediol) are added to the flask. A catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid or a tin-based catalyst, is also added.

-

Polycondensation: The reaction mixture is heated under a nitrogen atmosphere. The temperature is gradually increased to facilitate the removal of water via azeotropic distillation with a suitable solvent (e.g., xylene).

-

Vacuum Application: Once the majority of the water has been removed, a vacuum is applied to the system to drive the reaction to completion and increase the molecular weight of the polymer. The reaction is continued until the desired viscosity is achieved.

-

Isolation: The resulting polyester is cooled and isolated.

The properties of the final polyester, such as its glass transition temperature (Tg), melting point (Tm), and mechanical strength, will depend on the specific diol used and the final molecular weight and degree of cross-linking achieved.

Polyimides

Hemimellitic anhydride (B1165640), which can be formed by the dehydration of hemimellitic acid, is a potential monomer for the synthesis of polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[4] The reaction of a dianhydride with a diamine proceeds via a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Experimental Protocol: Synthesis of a Polyimide from Hemimellitic Anhydride (General Procedure)

This is a general protocol adapted from the synthesis of polyimides using other aromatic dianhydrides.[5]

-

Poly(amic acid) Formation: In a dry, nitrogen-purged flask, a stoichiometric amount of an aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

An equimolar amount of hemimellitic dianhydride is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.

-

Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured by heating in stages to a high temperature (e.g., up to 300 °C) under a nitrogen atmosphere to effect cyclodehydration to the polyimide.

-

Film Isolation: After cooling, the resulting polyimide film is removed from the glass substrate.

The thermal and mechanical properties of the resulting polyimide would be expected to be influenced by the rigidity of the hemimellitic acid backbone and the choice of the diamine.

Alkyd Resins

Hemimellitic acid can serve as a substitute for phthalic anhydride in the production of glyptal or alkyd resins. These resins are polyesters formed by the reaction of a polybasic acid, a polyhydric alcohol (like glycerol), and often a fatty acid.[6][7]

Experimental Protocol: Synthesis of a Hemimellitic Acid-Based Alkyd Resin (General Procedure)

This protocol is a generalized procedure based on the synthesis of glyptal resins from phthalic anhydride.[6]

-

Reaction Setup: A reaction vessel is equipped with a stirrer, thermometer, and a condenser for water removal.

-

Reactant Charging: Hemimellitic acid and glycerol (B35011) are added to the reactor in a specific molar ratio (e.g., 2:3). If a fatty acid is to be incorporated, it is also added at this stage.

-

Polyesterification: The mixture is heated, typically in the range of 180-240 °C. The progress of the reaction is monitored by measuring the acid number of the reaction mixture.

-

Completion: The reaction is continued until the acid number reaches a predetermined value, indicating the desired degree of esterification.

-

Product Formulation: The resulting resin is then cooled and can be dissolved in a suitable solvent for application as a coating or binder.

Applications in Pharmaceutical Synthesis

Hemimellitic acid and its derivatives are valuable synthons in the design and synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).[2][8] The rigid benzene core and the multiple carboxylic acid functionalities allow for the construction of complex molecular scaffolds with defined three-dimensional arrangements.